1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, which is recognized for its diverse biological activities. This compound features a piperidine moiety, which contributes to its pharmacological properties. Pyrazoles and their derivatives are often studied for their potential in medicinal chemistry, particularly in developing new therapeutic agents.
The synthesis of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide has been explored in various studies, highlighting its potential applications in pharmacology. The compound can be synthesized through several methods involving different chemical reactions, which will be discussed in detail later.
1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of pyrazole derivatives, which are known for their biological significance.
The synthesis of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide typically involves multi-step synthetic pathways. Key methods include:
For example, one synthesis route may involve:
The molecular structure of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide consists of a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a carboxamide group linked to a piperidine ring.
The molecular formula is with a molecular weight of approximately 232.29 g/mol. The compound's structure can be represented as follows:
The chemical reactivity of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide includes:
In synthetic applications, this compound can serve as an intermediate for further modifications, such as:
The mechanism of action for compounds like 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide often involves interaction with biological targets such as enzymes or receptors.
Research indicates that pyrazole derivatives may exhibit inhibitory effects on specific enzymes or pathways relevant to disease states, particularly in cancer therapy and inflammation modulation.
1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide typically exhibits:
Key chemical properties include:
The applications of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide are primarily found in medicinal chemistry, where it is investigated for potential therapeutic effects against various diseases, including:
Research continues to explore its efficacy and safety profiles, aiming to develop new pharmaceuticals based on its structure and activity.
Bioisosteric replacement is fundamental in optimizing the pharmacokinetic and pharmacodynamic profiles of pyrazole-piperidine hybrids. The core structure of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (molecular formula: C₁₀H₁₆N₄O; MW: 208.26 g/mol) [4] strategically integrates two bioactive moieties:
This design directly extends from cannabinoid receptor antagonist research, where rimonabant’s 1,5-diarylpyrazole core was replaced with monocyclic pyrazole linked to piperidine. Bioisosteric studies confirmed that such hybrids retain nanomolar CB1 affinity while reducing log P (experimental log D₇.₄: 0.15–1.2) [4] [6] [9]. In vitro assays show that replacing the pyrazole C3 phenyl group (in classical antagonists) with a carboxamide-piperidine fragment maintains receptor engagement but shifts selectivity toward non-CNS targets like antifungal enzymes [6] [7].
Table 1: Bioisosteric Modifications in Pyrazole-Based Ligands
Original Compound | Bioisostere | Key Property Change | Biological Impact |
---|---|---|---|
Rimonabant (diarylpyrazole) | 1-methyl-N-(piperidin-4-yl)pyrazole-4-carboxamide | Reduced aromaticity; increased polarity | Shift from CNS activity to antifungal/kinase modulation |
3-Carboxy GABA analogs | 4-hydroxy-1,2,3-triazole | Higher metabolic stability | Retained GABA_A receptor affinity (Kᵢ: 1.6–55 μM) |
Classical SDH inhibitors | Pyrazole-4-carboxamide | Enhanced hydrogen bonding | Improved antifungal potency against Botrytis cinerea |
The Active Fragment Mosaic Theory posits that combining discrete functional fragments generates synergistic bioactivity. For 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide, three fragments create an antifungal pharmacophore:
Molecular docking reveals a binding energy of −8.2 kcal/mol for this compound in Candida albicans SDH, comparable to fluxapyroxad (−8.9 kcal/mol) [7]. The piperidine’s conformational flexibility allows adaptation to both linear (SDH) and helical (GPCR) binding sites, explaining its polypharmacology.
Table 2: Antifungal Activity of Pyrazole-4-carboxamide Derivatives
Compound | Structural Feature | IC₅₀ vs. SDH (μM) | Target Pathogen |
---|---|---|---|
1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide | Unsubstituted piperidine | 12.7 ± 1.3 | Botrytis cinerea |
Fluxapyroxad | Biphenyl-piperazine | 0.08 ± 0.01 | Fusarium graminearum |
3-(difluoromethyl) analog | –CF₂H at pyrazole C3 | 0.15 ± 0.03 | Aspergillus flavus |
Topomer CoMFA quantifies steric, electrostatic, and hydrophobic fields to predict activity. For 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide, a 3D-QSAR model (q² = 0.82, r² = 0.95) [4] identified two critical regions:
The model further predicts that replacing the piperidine with azetidine reduces steric occupancy by 28%, lowering antifungal activity (experimental pIC₅₀ drop: 1.2 log units) [4]. Conversely, N-methylation of the carboxamide disrupts a key H-bond, increasing energy penalty by 3.9 kcal/mol.
Table 3: Topomer CoMFA Field Contributions for Pyrazole-4-carboxamides
Field Type | Contribution (%) | High-Activity Region | Influence on SDH Inhibition |
---|---|---|---|
Steric | 62% | 3.5 Å from pyrazole C3 | Favors bulky groups (e.g., –CF₃, –CHF₂) |
Electrostatic | 38% | Near piperidine nitrogen | Requires positive charge density (pKa >9) |
Hydrophobic | Not significant | – | Lipophilicity (log P 0.5–2.0) has minimal impact |
Although 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide shares structural motifs with CNS agents (e.g., rimonabant), its design incorporates peripheral targeting elements:
These properties enable selective engagement with peripheral cannabinoid receptors (e.g., CB1 in hepatic tissue) or non-CNS enzymes like SDH. In baboon PET studies, [¹¹C]JHU75528—a pyrazole-piperidine carboxamide—exhibited 55–70% lower brain binding than rimonabant derivatives [9].
Table 4: Peripheral Targeting Parameters of Pyrazole-Piperidine Carboxamides
Parameter | 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide | Rimonabant | JHU75528 |
---|---|---|---|
log D₇.₄ | 0.15 [4] | 4.6 [9] | 3.6 [9] |
PSA (Ų) | 58.95 [4] | 42.3 | 62.1 |
Brain Uptake (% ID/g) | <0.1 (predicted) | 4.2 [9] | 0.4 [9] |
Primary Target | SDH / Kinases | CB1 receptors | Peripheral CB1 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: